molecular formula C13H27N3OS B8482695 (dodecanoylamino)thiourea

(dodecanoylamino)thiourea

Cat. No. B8482695
M. Wt: 273.44 g/mol
InChI Key: KDGGXQHEQDXYPG-UHFFFAOYSA-N
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Patent
US05185358

Procedure details

Lauroyl chloride (12.9 g, 0.06 mol) in THF (70 mL) was added dropwise to a vigorously stirred suspension of thiosemicarbazide (10.9 g, 0.12 mol) in THF (300 mL) at 0° C. After the addition was complete, the mixture was allowed to warm to room temperature and stirred for 24 hours. The mixture was concentrated in vacuo to one-quarter of the original volume and filtered through a silica pad, eluting with ethyl acetate (500 mL). The filtrate was concentrated to 250 mL, filtered, and the residue washed with ethyl acetate and dried in vacuo to give 12.0 g of a white solid.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[NH2:15][NH:16][C:17]([NH2:19])=[S:18]>C1COCC1>[NH2:19][C:17](=[S:18])[NH:16][NH:15][C:1](=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)Cl
Name
Quantity
10.9 g
Type
reactant
Smiles
NNC(=S)N
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo to one-quarter of the original volume
FILTRATION
Type
FILTRATION
Details
filtered through a silica pad
WASH
Type
WASH
Details
eluting with ethyl acetate (500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to 250 mL
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the residue washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC(NNC(CCCCCCCCCCC)=O)=S
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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